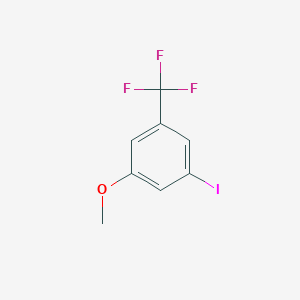

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

CAS No.: 868167-60-6

Cat. No.: VC4195418

Molecular Formula: C8H6F3IO

Molecular Weight: 302.035

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868167-60-6 |

|---|---|

| Molecular Formula | C8H6F3IO |

| Molecular Weight | 302.035 |

| IUPAC Name | 1-iodo-3-methoxy-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3 |

| Standard InChI Key | CXZYUVZKTYSSFL-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(F)(F)F)I |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzene ring substituted at positions 1, 3, and 5 with iodine, methoxy (), and trifluoromethyl () groups, respectively. This meta-para substitution pattern creates distinct electronic effects: the electron-withdrawing and iodine groups contrast with the electron-donating methoxy group, influencing reactivity in cross-coupling reactions .

The SMILES notation accurately represents its connectivity . X-ray crystallography and computational studies highlight a planar benzene ring with bond angles distorted by steric and electronic effects from the substituents.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 302.03 g/mol | |

| Boiling Point | Not reported | — |

| Density | ~1.9 g/cm³ (estimated) | |

| Flash Point | 74°C (closed cup) | |

| Solubility | Low in water; soluble in DCM |

The density estimate derives from analogous iodinated benzene derivatives , while the flash point aligns with halogenated aromatic compounds . Its low water solubility necessitates organic solvents for handling.

Synthesis Methods

Halogenation Pathways

The most common synthesis begins with 3-methoxy-5-(trifluoromethyl)benzene, which undergoes iodination using iodine monochloride () or -iodosuccinimide (NIS) in the presence of a Lewis acid catalyst like . This electrophilic substitution occurs preferentially at the para position to the methoxy group due to directing effects.

Alternative routes include:

-

Ullmann Coupling: Reacting iodobenzene derivatives with methoxy- and trifluoromethyl-substituted boronic acids under palladium catalysis.

-

Direct Functionalization: Introducing iodine via radical pathways using iodine gas and a peroxide initiator.

Yields typically range from 60–75%, with purity dependent on recrystallization or column chromatography.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The iodine atom’s susceptibility to cross-coupling reactions (e.g., Suzuki, Stille) makes this compound valuable for constructing biaryl structures found in drug candidates. For example, it has been used in synthesizing kinase inhibitors targeting cancer pathways.

Materials Science

In polymer chemistry, the trifluoromethyl group enhances thermal stability and hydrophobicity. Incorporating this monomer into polyaromatic ethers improves material performance in high-temperature applications.

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Wear nitrile gloves | |

| Eye Damage (H319) | Use safety goggles | |

| Respiratory Irritation | Operate in fume hood |

Research Challenges and Future Directions

Synthetic Optimization

Current limitations include moderate yields and the need for toxic catalysts (e.g., palladium). Recent studies explore photoinduced iodination to improve efficiency and reduce metal dependency.

Expanding Applications

Ongoing investigations focus on its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume